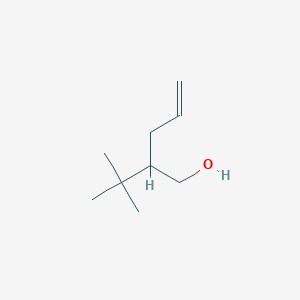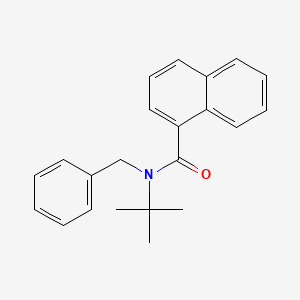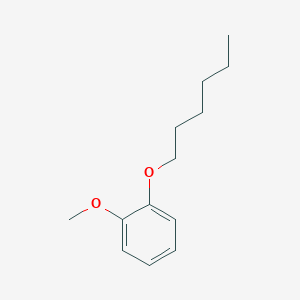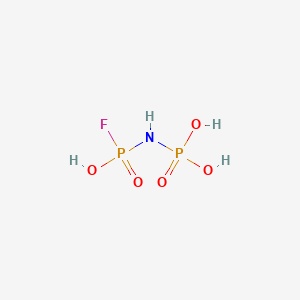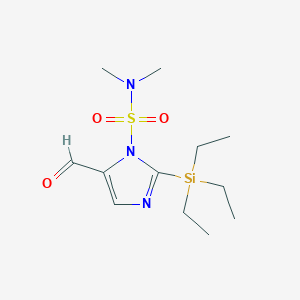
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one is an organotin compound characterized by a cyclohexane ring substituted with two methyl groups and a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with trimethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized cyclohexanones.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one exerts its effects involves the interaction of the trimethylstannyl group with biological molecules. This interaction can disrupt cellular processes, leading to potential applications in medicine and toxicology. The molecular targets and pathways involved are still under investigation, but they likely include enzymes and other proteins that interact with organotin compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the trimethylstannyl group, making it less reactive in certain chemical reactions.
Trimethylstannylcyclohexane: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one is unique due to the presence of both the trimethylstannyl and ketone groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
136577-35-0 |
|---|---|
Molekularformel |
C11H22OSn |
Molekulargewicht |
289.00 g/mol |
IUPAC-Name |
2,2-dimethyl-3-trimethylstannylcyclohexan-1-one |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-8(2)6-4-3-5-7(8)9;;;;/h6H,3-5H2,1-2H3;3*1H3; |
InChI-Schlüssel |
RYFDHWLRVQJXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCCC1=O)[Sn](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


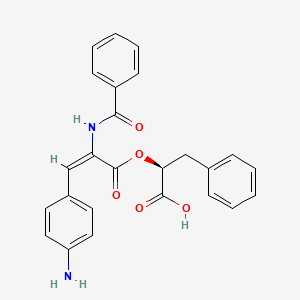
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
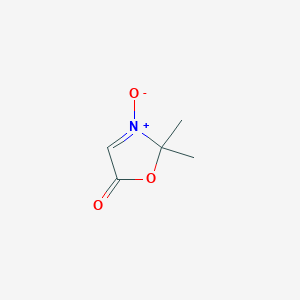

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

